Semaxanib Semaxanib Semaxanib is an oxindole that is 3-methyleneoxindole in which one of the hydrogens of the methylene group is replaced by a 3,5-dimethylpyrrol-2-yl group. It has a role as an antineoplastic agent, a vascular endothelial growth factor receptor antagonist, an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor and an angiogenesis modulating agent. It is a member of pyrroles, a member of oxindoles and an olefinic compound. It is functionally related to a 3-methyleneoxindole.
Semaxanib is a quinolone derivative with potential antineoplastic activity. Semaxanib reversibly inhibits ATP binding to the tyrosine kinase domain of vascular endothelial growth factor receptor 2 (VEGFR2), which may inhibit VEGF-stimulated endothelial cell migration and proliferation and reduce the tumor microvasculature. This agent also inhibits the phosphorylation of the stem cell factor receptor tyrosine kinase c-kit, often expressed in acute myelogenous leukemia cells.
Brand Name: Vulcanchem
CAS No.: 194413-58-6
VCID: VC20859735
InChI: InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18)/b12-8-
SMILES: CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C
Molecular Formula: C15H14N2O
Molecular Weight: 238.28 g/mol

Semaxanib

CAS No.: 194413-58-6

Cat. No.: VC20859735

Molecular Formula: C15H14N2O

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

Semaxanib - 194413-58-6

Specification

Description Semaxanib is an oxindole that is 3-methyleneoxindole in which one of the hydrogens of the methylene group is replaced by a 3,5-dimethylpyrrol-2-yl group. It has a role as an antineoplastic agent, a vascular endothelial growth factor receptor antagonist, an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor and an angiogenesis modulating agent. It is a member of pyrroles, a member of oxindoles and an olefinic compound. It is functionally related to a 3-methyleneoxindole.
Semaxanib is a quinolone derivative with potential antineoplastic activity. Semaxanib reversibly inhibits ATP binding to the tyrosine kinase domain of vascular endothelial growth factor receptor 2 (VEGFR2), which may inhibit VEGF-stimulated endothelial cell migration and proliferation and reduce the tumor microvasculature. This agent also inhibits the phosphorylation of the stem cell factor receptor tyrosine kinase c-kit, often expressed in acute myelogenous leukemia cells.
CAS No. 194413-58-6
Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
IUPAC Name (3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one
Standard InChI InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18)/b12-8-
Standard InChI Key WUWDLXZGHZSWQZ-WQLSENKSSA-N
Isomeric SMILES CC1=CC(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)C
SMILES CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C
Canonical SMILES CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C

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